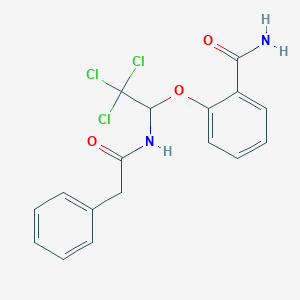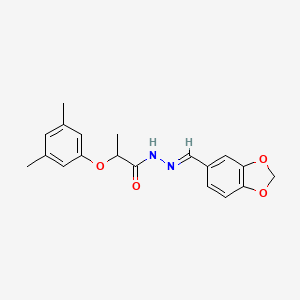![molecular formula C21H21N3O B11994953 1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)
1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimetil-4-{[(E,2E)-2-metil-3-fenil-2-propenilideno]amino}-2-fenil-1,2-dihidro-3H-pirazol-3-ona es un compuesto orgánico complejo que pertenece a la familia de las pirazolonas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirazolona sustituido con varios grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,5-dimetil-4-{[(E,2E)-2-metil-3-fenil-2-propenilideno]amino}-2-fenil-1,2-dihidro-3H-pirazol-3-ona típicamente involucra la condensación de 4-amino-1,5-dimetil-2-fenil-1,2-dihidro-3H-pirazol-3-ona con benzaldehídos sustituidos. La reacción generalmente se lleva a cabo en metanol anhidro bajo condiciones de reflujo durante 1.5 a 2 horas . Este método permite la formación de derivados de azometina con altos rendimientos (75-85%).
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar la consistencia y la pureza, así como implementar pasos de purificación como la recristalización o la cromatografía para lograr la calidad del producto deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
1,5-dimetil-4-{[(E,2E)-2-metil-3-fenil-2-propenilideno]amino}-2-fenil-1,2-dihidro-3H-pirazol-3-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo azometina en una amina.
Sustitución: Los grupos fenilo y metilo pueden participar en reacciones de sustitución electrófila y nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: El borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄) se utilizan típicamente para la reducción.
Sustitución: Se pueden usar varios agentes halogenantes y nucleófilos dependiendo de la sustitución deseada.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción generalmente produce aminas.
Aplicaciones Científicas De Investigación
1,5-dimetil-4-{[(E,2E)-2-metil-3-fenil-2-propenilideno]amino}-2-fenil-1,2-dihidro-3H-pirazol-3-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Se ha explorado su potencial como agente terapéutico debido a su similitud estructural con fármacos conocidos.
Mecanismo De Acción
El mecanismo de acción de 1,5-dimetil-4-{[(E,2E)-2-metil-3-fenil-2-propenilideno]amino}-2-fenil-1,2-dihidro-3H-pirazol-3-ona implica su interacción con varios objetivos moleculares. El grupo azometina puede formar complejos con iones metálicos, lo que puede influir en su actividad biológica. Además, la capacidad del compuesto para sufrir reacciones redox sugiere que puede interactuar con los sistemas redox celulares, afectando varias vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-amino-1,5-dimetil-2-fenil-1,2-dihidro-3H-pirazol-3-ona
- 1,5-dimetil-2-fenil-4-{[(E)-fenilmetilideno]amino}-1,2-dihidro-3H-pirazol-3-ona
Singularidad
1,5-dimetil-4-{[(E,2E)-2-metil-3-fenil-2-propenilideno]amino}-2-fenil-1,2-dihidro-3H-pirazol-3-ona es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C21H21N3O |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1,5-dimethyl-4-[[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H21N3O/c1-16(14-18-10-6-4-7-11-18)15-22-20-17(2)23(3)24(21(20)25)19-12-8-5-9-13-19/h4-15H,1-3H3/b16-14+,22-15? |
Clave InChI |
YBWCPSCAAJZPFI-YCLPKKEZSA-N |
SMILES isomérico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C/C(=C/C3=CC=CC=C3)/C |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC(=CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)-2-furamide](/img/structure/B11994872.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994888.png)

![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11994898.png)


![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)

![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994926.png)
![(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B11994931.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11994963.png)
![6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11994967.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)
